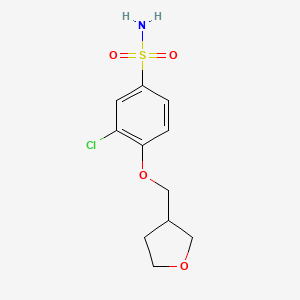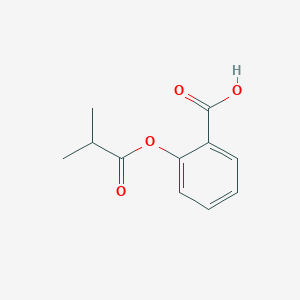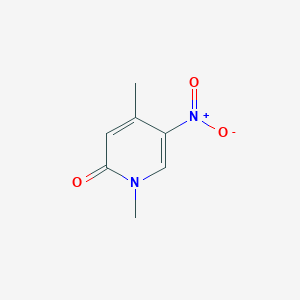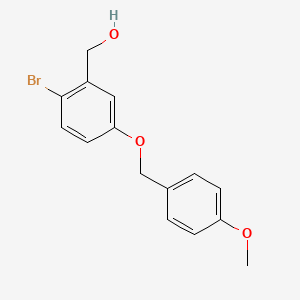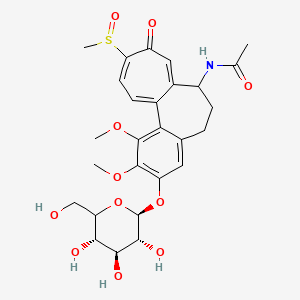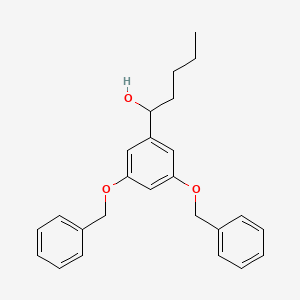
1-(3,5-Bis(benzyloxy)phenyl)pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Bis(benzyloxy)phenyl)pentan-1-ol is an organic compound with the molecular formula C25H28O3 and a molecular weight of 376.49 g/mol. It is a white to off-white low-melting solid that is sparingly soluble in chloroform and slightly soluble in methanol. This compound is an intermediate for the synthesis of 1’'-Hydroxycannabidiol, a metabolite of cannabidiol, which is a major constituent in marijuana.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(3,5-Bis(benzyloxy)phenyl)pentan-1-ol can be synthesized by reacting pentane-1,5-diol with benzyl chloride . The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-Bis(benzyloxy)phenyl)pentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The benzyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(3,5-Bis(benzyloxy)phenyl)pentan-1-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used to study the metabolism of cannabidiol in human liver microsomes.
Medicine: It is involved in the investigation of cannabidiol metabolism and its potential therapeutic effects.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(3,5-Bis(benzyloxy)phenyl)pentan-1-ol involves its metabolism to 1’'-Hydroxycannabidiol, which is a metabolite of cannabidiol. This metabolite interacts with the endocannabinoid system in the human body, particularly targeting cannabinoid receptors (CB1 and CB2). The interaction with these receptors can modulate various physiological processes, including pain perception, inflammation, and immune response.
Comparaison Avec Des Composés Similaires
1-(3,5-Bis(benzyloxy)phenyl)pentan-1-ol can be compared with other similar compounds, such as:
3,5-Dibenzyloxybenzyl alcohol: This compound has a similar structure but with a different functional group (alcohol instead of pentanol).
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi): This compound is used in organic light-emitting diodes (OLEDs) and has different applications compared to this compound.
Propriétés
Formule moléculaire |
C25H28O3 |
|---|---|
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
1-[3,5-bis(phenylmethoxy)phenyl]pentan-1-ol |
InChI |
InChI=1S/C25H28O3/c1-2-3-14-25(26)22-15-23(27-18-20-10-6-4-7-11-20)17-24(16-22)28-19-21-12-8-5-9-13-21/h4-13,15-17,25-26H,2-3,14,18-19H2,1H3 |
Clé InChI |
JIKQTGMKUDXNKT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



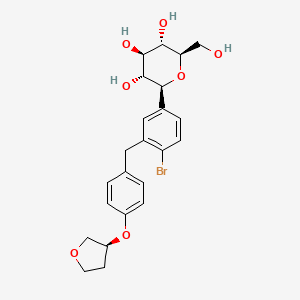

![(6R,7R)-7-[[(2Z)-2-[2-[(2,2-Dimethyl-1-oxopropyl)amino]-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester](/img/structure/B13853024.png)
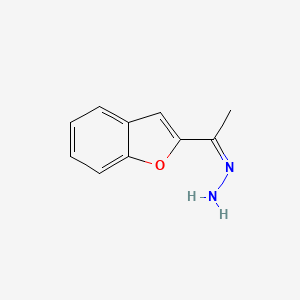
![4-Methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one;5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one](/img/structure/B13853047.png)

![N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide](/img/structure/B13853061.png)
